Bis(2-phenylaminophenyl)amine
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Overview
Description
Bis(2-phenylaminophenyl)amine is an organic compound characterized by the presence of two phenylamine groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-phenylaminophenyl)amine typically involves the reaction of 2-aminophenylamine with benzaldehyde under reflux conditions in a suitable solvent such as dichloromethane. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2-phenylaminophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Functionalized phenylamines with various substituents.
Scientific Research Applications
Bis(2-phenylaminophenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Bis(2-phenylaminophenyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Bis(benzothiazol-2-yl)-amines: These compounds share a similar bis-amine structure but with benzothiazole groups instead of phenyl groups.
Bis[(2-benzylideneimino)phenyl]amine: This compound features imine groups instead of amine groups, leading to different reactivity and applications.
Uniqueness: Bis(2-phenylaminophenyl)amine is unique due to its specific electronic properties and structural configuration, which make it suitable for a wide range of applications in organic synthesis, materials science, and medicinal chemistry. Its ability to undergo various chemical transformations and interact with biological targets further enhances its versatility and potential utility in scientific research.
Properties
Molecular Formula |
C24H21N3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-N-(2-anilinophenyl)-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C24H21N3/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18,25-27H |
InChI Key |
PUKLYMOOIRJRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4 |
Origin of Product |
United States |
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